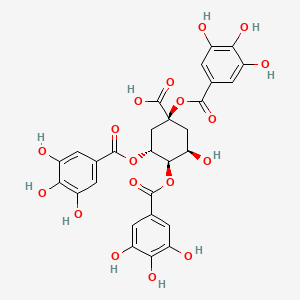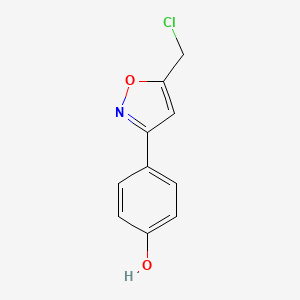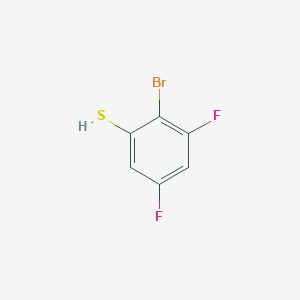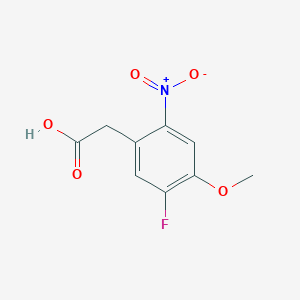
2-aminoethanol;hydron;platinum;hexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoethanol;hydron;platinum;hexahydrate typically involves the reaction of hexachloroplatinic acid with 2-aminoethanol in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The reaction can be represented as follows: [ \text{H}_2\text{PtCl}_6 + 2 \text{C}_2\text{H}_7\text{NO} \rightarrow \text{C}_2\text{H}_8\text{NO}_7\text{Pt} + 6 \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature, pH, and concentration of reactants to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-aminoethanol;hydron;platinum;hexahydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum complexes.
Substitution: The 2-aminoethanol ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Ligand substitution reactions often involve the use of other amines or phosphines as substituting agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(IV) complexes, while reduction may yield platinum(II) complexes .
Applications De Recherche Scientifique
2-aminoethanol;hydron;platinum;hexahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various platinum complexes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in cancer therapy due to the known anticancer properties of platinum compounds.
Industry: It is used in catalysis and as a material for the preparation of other platinum-based compounds
Mécanisme D'action
The mechanism of action of 2-aminoethanol;hydron;platinum;hexahydrate involves its interaction with cellular components. Platinum compounds are known to form cross-links with DNA, inhibiting DNA replication and transcription, which can lead to cell death. This mechanism is particularly relevant in the context of cancer therapy, where platinum compounds are used to target rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethanolamine: Another amino alcohol with similar properties but different applications.
Triethanolamine: A related compound with three ethanolamine groups, used in different industrial applications.
Hexachloroplatinic Acid: A precursor used in the synthesis of various platinum complexes.
Uniqueness
2-aminoethanol;hydron;platinum;hexahydrate is unique due to its specific coordination with platinum and its hexahydrate structure. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C4H28N2O8Pt+2 |
|---|---|
Poids moléculaire |
427.36 g/mol |
Nom IUPAC |
2-aminoethanol;hydron;platinum;hexahydrate |
InChI |
InChI=1S/2C2H7NO.6H2O.Pt/c2*3-1-2-4;;;;;;;/h2*4H,1-3H2;6*1H2;/p+2 |
Clé InChI |
KIKACHZYCIWUJA-UHFFFAOYSA-P |
SMILES canonique |
[H+].[H+].C(CO)N.C(CO)N.O.O.O.O.O.O.[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B12838095.png)








![N-[3-hydroxy-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-4-phenylmethoxyphenyl]acetamide](/img/structure/B12838143.png)




